![molecular formula C8H7NO2 B050956 4-Methylfuro[3,2-c]pyridine 5-oxide CAS No. 117013-86-2](/img/structure/B50956.png)
4-Methylfuro[3,2-c]pyridine 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylfuro[3,2-c]pyridine 5-oxide is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
Aplicaciones Científicas De Investigación
4-Methylfuro[3,2-c]pyridine 5-oxide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, which makes it a promising candidate for the development of new cancer therapies. Additionally, it has been found to have anti-inflammatory, antiviral, and antimicrobial properties, which further expands its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Methylfuro[3,2-c]pyridine 5-oxide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
4-Methylfuro[3,2-c]pyridine 5-oxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various cancer cell lines. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral and antimicrobial properties, which make it a potential candidate for the development of new antiviral and antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methylfuro[3,2-c]pyridine 5-oxide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-Methylfuro[3,2-c]pyridine 5-oxide. One possible direction is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as antiviral and antimicrobial research. Finally, the development of new synthetic methods for this compound with improved solubility and bioavailability could also be an interesting direction for future research.
Conclusion
4-Methylfuro[3,2-c]pyridine 5-oxide is a promising compound with potential applications in various scientific fields. Its unique chemical structure and ability to selectively target cancer cells make it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory, antiviral, and antimicrobial properties further expand its potential applications in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide involves the reaction of 4-methylpyridine with furfural in the presence of an oxidizing agent. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Propiedades
Número CAS |
117013-86-2 |
|---|---|
Nombre del producto |
4-Methylfuro[3,2-c]pyridine 5-oxide |
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
4-methyl-5-oxidofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C8H7NO2/c1-6-7-3-5-11-8(7)2-4-9(6)10/h2-5H,1H3 |
Clave InChI |
QEZVRCDXSJPZOC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
SMILES canónico |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
Sinónimos |
Furo[3,2-c]pyridine,4-methyl-,5-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



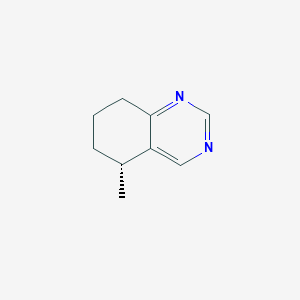
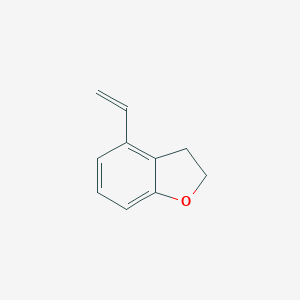

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)
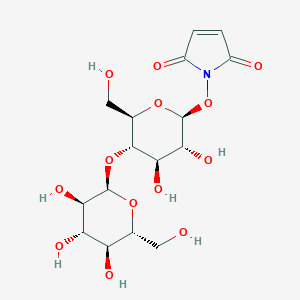

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
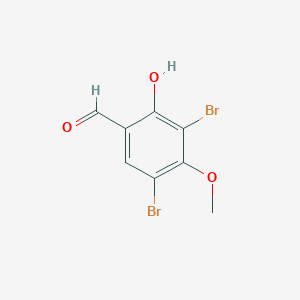
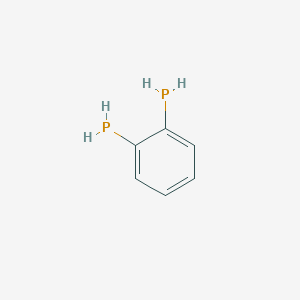
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
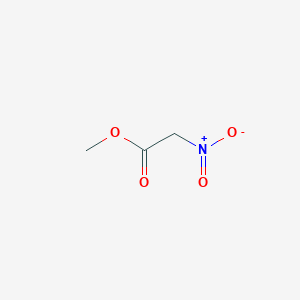
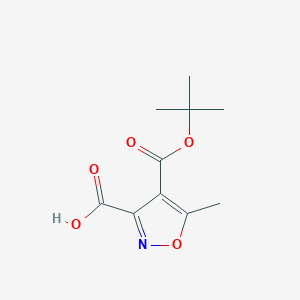
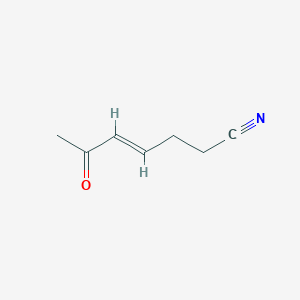
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)